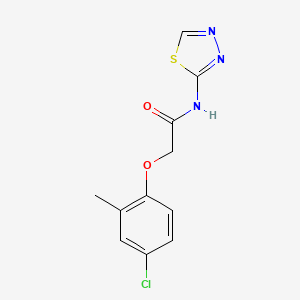
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
科学研究应用
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit significant binding affinity towards the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has also been found to exhibit moderate binding affinity towards the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
作用机制
The exact mechanism of action of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine may also modulate the activity of other neurotransmitter systems, including the noradrenergic and glutamatergic systems.
Biochemical and Physiological Effects
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance cognitive function and memory consolidation. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine may also have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has some limitations, including its relatively low potency and selectivity towards the serotonin 5-HT1A receptor and its weak binding affinity towards the dopamine D2 receptor.
未来方向
Future research on 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could focus on developing more potent and selective derivatives with improved pharmacological properties. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could also be studied for its potential applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Moreover, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could be used as a tool compound for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions.
Conclusion
In conclusion, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine is a synthetic compound with potential applications in medicinal chemistry and neuroscience. Its synthesis method involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent and a catalyst. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine exhibits significant binding affinity towards the serotonin 5-HT1A receptor and moderate binding affinity towards the dopamine D2 receptor. It has been shown to exhibit anxiolytic and antidepressant-like effects, enhance cognitive function and memory consolidation, and may have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its relatively low potency and selectivity. Future research on 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could focus on developing more potent and selective derivatives with improved pharmacological properties and studying its potential applications in other neurological disorders.
合成方法
The synthesis of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine as a white solid with a purity of more than 95%.
属性
IUPAC Name |
(4-chloro-2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-6-7-15(16(19)12-13)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYRGPUGCOMVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)




![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)